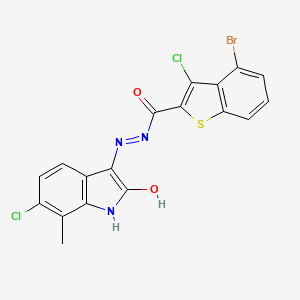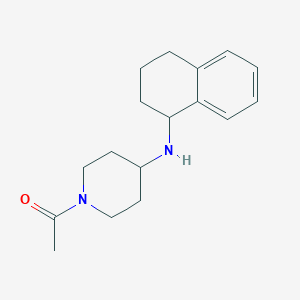![molecular formula C20H28N2O3S B6061752 2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6061752.png)
2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DTBM-MP or DTBM-PE, and it is a member of the piperazine family of compounds. DTBM-MP has been found to have a wide range of biochemical and physiological effects, and it has been studied extensively for its potential use in the treatment of various medical conditions.
Wirkmechanismus
DTBM-MP acts on various targets in the brain and body, including serotonin receptors, dopamine receptors, and adrenergic receptors. It has been found to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. DTBM-MP also acts on ion channels, including the NMDA receptor and the GABA receptor, which are involved in the regulation of neuronal activity. By modulating the activity of these receptors and channels, DTBM-MP can have a wide range of effects on brain function and behavior.
Biochemical and Physiological Effects
DTBM-MP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine, two neurotransmitters that are involved in the regulation of mood, motivation, and reward. DTBM-MP has also been found to inhibit the activity of enzymes that are involved in the breakdown of these neurotransmitters, leading to increased levels in the brain. Additionally, DTBM-MP has been found to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
DTBM-MP has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for research. Additionally, DTBM-MP has been extensively studied, and its effects on various targets and pathways are well understood. However, there are also some limitations to the use of DTBM-MP in lab experiments. It has been found to have some toxicity at high doses, which can limit its use in certain assays. Additionally, the complex nature of its effects on various targets and pathways can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on DTBM-MP. One area of focus is the development of more selective and potent analogs of DTBM-MP that can target specific receptors and pathways. Additionally, there is interest in exploring the potential use of DTBM-MP in the treatment of various medical conditions, including depression, anxiety, and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of DTBM-MP, particularly at high doses.
Synthesemethoden
DTBM-MP can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzaldehyde with 2-thienylmethylamine, followed by the addition of piperazine and reduction with sodium borohydride. Other methods involve the use of different reagents and conditions, but the overall process involves the formation of the piperazine ring and the addition of the thienylmethyl and dimethoxybenzyl groups.
Wissenschaftliche Forschungsanwendungen
DTBM-MP has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of effects on various biochemical and physiological processes, including the regulation of neurotransmitters, the modulation of ion channels, and the inhibition of enzymes. These effects make DTBM-MP a promising candidate for the treatment of various medical conditions, including depression, anxiety, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-24-18-5-6-20(25-2)16(12-18)13-21-8-9-22(17(14-21)7-10-23)15-19-4-3-11-26-19/h3-6,11-12,17,23H,7-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESGYCDXEGRRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(C(C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,5-Dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![ethyl 3-(4-fluorobenzyl)-1-[2-furyl(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B6061678.png)
![(3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6061692.png)

![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6061702.png)

![4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B6061716.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6061723.png)
![(3,4-dimethoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6061728.png)
![[1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061741.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-methoxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6061747.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6061754.png)

![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)